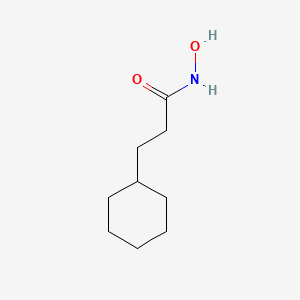

3-cyclohexyl-N-hydroxypropanamide

Description

Enzymatic Inhibition Spectrum

3-cyclohexyl-N-hydroxypropanamide exhibits a broad spectrum of enzymatic inhibition, targeting several classes of enzymes involved in critical pathological and physiological processes.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. nih.gov This can result in the reactivation of epigenetically silenced genes, often triggering cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The hydroxamic acid moiety is a key structural feature found in many potent HDAC inhibitors, including clinically approved drugs like Vorinostat (SAHA) and Panobinostat. nih.govmdpi.com This functional group is crucial for chelating the zinc ion within the active site of HDACs, which is essential for their enzymatic activity. nih.gov While direct studies on this compound's specific HDAC inhibitory activity are not detailed in the provided results, its structural similarity to known hydroxamic acid-based HDAC inhibitors suggests a potential for such activity.

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This activity is a significant virulence factor for several pathogenic bacteria and can decrease the efficiency of urea-based fertilizers in agriculture. nih.govnih.gov The inhibition of urease is therefore a target for both medical and agricultural applications. nih.gov Hydroxamic acids are a known class of urease inhibitors. researchgate.net They are thought to inhibit urease by binding to the nickel ions in the enzyme's active site. researchgate.net The hydroxamic acid group in this compound positions it as a potential inhibitor of urease, although specific inhibitory constants (K_i) or IC50 values for this particular compound were not found in the search results.

The inhibitory action of this compound against several enzymes is dependent on its ability to chelate metal ions within the enzyme's active site. This mechanism is central to its function as an inhibitor of metalloenzymes. The hydroxamic acid group (-CONHOH) present in the molecule is a key pharmacophore that can form strong coordinate bonds with divalent metal ions like zinc (Zn²⁺) and nickel (Ni²⁺).

This chelating property is fundamental to its potential inhibition of:

Histone Deacetylases (HDACs): These are zinc-dependent enzymes. nih.gov

Matrix Metalloproteinases (MMPs): These are also zinc-dependent endopeptidases.

Ureases: These enzymes contain a di-nickel center in their active site. nih.gov

Beyond HDACs and urease, the structural features of this compound suggest its potential to inhibit other clinically relevant enzymes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govmdpi.com While direct inhibition by this compound is not specified, related compounds containing a cyclohexyl moiety have been investigated as 11β-HSD1 inhibitors. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their overactivity is implicated in various pathological conditions. The N-hydroxypropanamide fragment is a common feature in MMP inhibitors. nih.gov

Peptide Deformylase (PDF): As a metalloenzyme, PDF is another potential target for hydroxamic acid-containing compounds, although specific data for this compound is not available.

Gamma-glutamyltransferase (GGT): GGT is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism and has been implicated in various diseases. nih.govscbt.com While some inhibitors of GGT are glutamine analogs, other classes of inhibitors have been identified. nih.govnih.gov The potential for this compound to inhibit GGT would likely depend on a mechanism other than mimicking the glutamine substrate.

Redox Homeostasis and Antioxidant Capacity

In addition to enzyme inhibition, this compound may play a role in maintaining redox homeostasis through its antioxidant properties.

Antioxidants can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. nih.gov The mechanisms of action for antioxidants are varied and can include direct scavenging of free radicals. nih.govnih.gov While specific studies on the radical scavenging activity of this compound are not available, compounds with hydroxyl groups are often evaluated for their antioxidant potential. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-N-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWOBGFJSZIJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440293 | |

| Record name | 3-cyclohexyl-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651738-74-8 | |

| Record name | 3-cyclohexyl-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Characterization of 3 Cyclohexyl N Hydroxypropanamide and Analogues

Synthetic Approaches for Related N-Hydroxypropanamide Derivatives

Multi-Component Reaction Applications (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. The Ugi reaction, a prominent example of an MCR, is instrumental in generating molecular diversity and has been adapted for the synthesis of various amide derivatives. acs.org

The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orggeorgiasouthern.edu The reaction is known for its high atom economy, typically losing only a single molecule of water, and its rapid completion, often within minutes to hours under mild conditions. wikipedia.orgyoutube.com Polar, aprotic solvents such as methanol (B129727) or dimethylformamide (DMF) are commonly employed. wikipedia.org

While the standard Ugi reaction utilizes a carboxylic acid, variations have been developed that replace this component with isosteres to access novel chemical scaffolds. One such significant variation involves the use of N-hydroxyimides (e.g., N-hydroxyphthalimide) as a carboxylic acid isostere. acs.orgnih.gov This modification provides a direct pathway to α-hydrazino amides and demonstrates the potential for creating N-substituted amide derivatives through a one-pot MCR strategy. acs.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the N-hydroxyimide anion, followed by a Mumm rearrangement to yield the final product. wikipedia.org This approach broadens the scope of MCRs to include the synthesis of complex structures containing N-O bonds, relevant to the N-hydroxypropanamide core.

Table 1: Components of a Generalized Ugi Four-Component Reaction (U-4CR)

| Component | Role in Reaction | Example |

| Aldehyde or Ketone | Carbonyl component, forms imine with amine | Benzaldehyde |

| Amine | Nucleophile, forms imine with carbonyl | Benzylamine |

| Isocyanide | Provides two carbon atoms to the backbone | Cyclohexyl isocyanide |

| Carboxylic Acid | Acid component, participates in the final rearrangement | Acetic Acid |

Patent Literature on Synthetic Methods

The patent literature provides valuable insights into synthetic routes for compounds structurally related to 3-cyclohexyl-N-hydroxypropanamide. These documents often describe methodologies aimed at producing classes of compounds for pharmaceutical applications, detailing specific reaction conditions and intermediates.

One relevant patent, RU2126387C1, discloses methods for synthesizing 2-cyano-3-hydroxypropenamides. google.com The general structure provided in this patent allows for a C3-C6-cycloalkyl substituent, which encompasses the cyclohexyl group of the target compound. The described synthetic methods include reacting a precursor with sodium hydride followed by an acid halide or using a strong base to induce cyclization and formation of the desired amide structure. google.com

Another patent, US20070197788A1, details the preparation of enantiomerically pure forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. google.com These derivatives serve as critical precursors for more complex molecules. The synthesis involves steps such as asymmetric cycloaddition and iodolactonization to establish the desired stereochemistry of the cyclohexyl ring, which is a key structural feature of this compound. google.com

Table 2: Summary of Relevant Patents for Synthesis of Analogues

| Patent Number | Title/Subject | Key Synthetic Steps Described | Relevance to this compound |

| RU2126387C1 | 2-cyano-3-hydroxypropeneamides, methods of their synthesis | Use of sodium hydride and acid halides; application of strong bases. google.com | Describes synthesis for structures containing a C3-C6-cycloalkyl group. google.com |

| US20070197788A1 | Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives | Asymmetric [4+2]-cycloaddition; iodolactonization; elimination reactions. google.com | Details the synthesis of key precursors containing the cyclohexyl moiety. google.com |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of this compound (C₉H₁₇NO₂) relies on a combination of advanced spectroscopic and chromatographic methods. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are indispensable tools in this process. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals corresponding to the protons on the cyclohexyl ring, the methylene (B1212753) protons of the propanamide chain (-CH₂-CH₂-), and a broad signal for the N-hydroxy proton (N-OH).

¹³C NMR: This method identifies the different carbon environments in the molecule. Signals would be expected for the carbonyl carbon (C=O) of the amide, the carbons of the cyclohexyl ring, and the two distinct carbons of the propane (B168953) chain.

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. COSY identifies proton-proton couplings within the cyclohexyl and propanamide fragments, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, confirming how these fragments are linked, for instance, connecting the propanamide chain to the cyclohexyl ring. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₉H₁₇NO₂) by providing a highly accurate mass measurement of the molecular ion. nih.gov

Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the synthesis. georgiasouthern.edu High-Performance Liquid Chromatography (HPLC) is employed for the purification of the final compound and to assess its purity.

Table 3: Expected Spectroscopic and Chromatographic Data for this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation (proton environments) | Signals for cyclohexyl protons, propanamide CH₂ protons, and N-OH proton. |

| ¹³C NMR | Structural confirmation (carbon framework) | Signals for amide carbonyl carbon, cyclohexyl carbons, and propane chain carbons. |

| Mass Spectrometry | Molecular weight and formula determination | Molecular ion peak corresponding to the mass of C₉H₁₇NO₂ (171.13 g/mol ). nih.gov |

| HPLC | Purification and purity assessment | A single major peak indicating a pure compound. |

Molecular Mechanisms and Preclinical Pharmacological Investigations

Redox Homeostasis and Antioxidant Capacity

Role in Mitigating Oxidative Stress Pathways

The chemical structure of 3-cyclohexyl-N-hydroxypropanamide features a hydroxamic acid moiety, a key functional group found in a class of compounds known as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can be a therapeutic strategy to reverse aberrant epigenetic modifications seen in various diseases. nih.gov The inhibition of HDACs is linked to the modulation of oxidative stress, a state of imbalance between oxidants and antioxidants that can lead to cellular damage and is implicated in the pathogenesis of numerous conditions, including cancer and neurodegenerative disorders. nih.govnih.gov

The mechanism by which HDAC inhibitors mitigate oxidative stress is multifaceted. Research has shown that the ketone body D-β-hydroxybutyrate, an endogenous HDAC inhibitor, can confer significant protection against oxidative stress. nih.gov It achieves this by increasing histone acetylation, leading to changes in the transcription of genes that encode for oxidative stress resistance factors, specifically FOXO3A and MT2. nih.gov Treatment with β-hydroxybutyrate was found to increase histone acetylation at the promoters of the Foxo3a and Mt2 genes, thereby activating their expression and enhancing the cellular defense against oxidative damage. nih.gov

Conversely, in some cellular contexts, HDAC inhibitors have been shown to induce the production of reactive oxygen species (ROS). For instance, the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) initiates cell death in cancer cells by inducing mitochondria-mediated pathways characterized by the production of ROS. nih.gov This process involves the transcriptional activation of events that lead to the cleavage of the pro-apoptotic protein Bid, disruption of the mitochondrial membrane, and subsequent ROS generation to induce cell death. nih.gov This suggests that the role of HDAC inhibition in oxidative stress pathways can be context-dependent, either offering protection in healthy cells or promoting cytotoxic oxidative stress in cancer cells.

Cellular Efficacy and Disease Model Applications (In Vitro/Preclinical)

While specific data on the antiproliferative activity of this compound is not extensively documented, the therapeutic potential of structurally related compounds has been investigated against various cancer cell lines. The presence of a cyclohexyl group and a propanamide-like linker are features found in several classes of compounds with demonstrated anticancer effects.

For example, derivatives of 2-cyclohexyl-N-methylidene-hydrazinecarbothioamide have shown activity against the HER-2 overexpressed breast cancer cell line SKBr-3. nih.gov Similarly, tricyclohexylphosphanegold(I) n-mercaptobenzoate complexes have demonstrated high cytotoxicity towards both MCF-7 breast cancer and A2780 ovarian cancer cell lines. nih.gov These gold complexes were found to suppress thioredoxin reductase (TrxR) activity and modulate p53-related genes involved in proliferation and invasion. nih.gov Furthermore, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides exhibited a broad spectrum of antiproliferative activity against PC-3, HeLa, HCT-116, and MCF-7 cancer cell lines, with their mechanism suggested to involve the inhibition of HDAC6. mdpi.com

The table below summarizes the in vitro antiproliferative activity of these structurally related compounds.

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |

| (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide | SKBr-3 (HER-2 overexpressed breast cancer) | 17.44 ± 0.01 | nih.gov |

| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | WHCO3 (esophageal), PLC, HepG2 (hepatocellular), CaCo2, COLO 320DM, HT29 (colon) | Mean IC₅₀: 0.36, 0.47, 0.48 µg/mL respectively | nih.gov |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | HeLa, HCT-116, MCF-7 | 12.17 ± 0.9, 9.46 ± 0.7, 10.88 ± 0.8, 6.93 ± 0.4 | mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical scaffold.

The neuroprotective potential of compounds related to this compound is an emerging area of interest, particularly given the link between HDAC inhibition, oxidative stress, and neurodegeneration. nih.govnih.gov Oxidative stress is a significant contributor to the pathology of Alzheimer's disease (AD), promoting cellular damage and exacerbating the deposition of β-amyloid (Aβ) plaques. nih.gov

Preclinical studies on related molecules have shown promise. For instance, 3-Hydroxy Paroxetine (3HPX), a hydroxylated analog of the antidepressant paroxetine, demonstrated superior antidepressant and neuroprotective effects compared to its parent compound in a rat model of Parkinson's disease. nih.gov The study revealed that 3HPX led to a substantial increase in tyrosine hydroxylase-positive cells, indicating a protective effect on dopaminergic neurons. nih.gov

In the context of AD, combination therapies involving plant-derived antioxidants and N,N-Dimethyltryptamine (NN-DMT) have been shown to produce synergistic neuroprotective effects in a C. elegans model. nih.govmdpi.com This combination treatment significantly reduced Aβ plaque burden and enhanced survival following oxidative stress insults. nih.govmdpi.com These findings highlight the potential of targeting pathways that modulate oxidative stress and neuroinflammation to achieve neuroprotection. Given its potential role in mitigating oxidative stress via HDAC inhibition, this compound represents a candidate for investigation in neuroprotective applications.

The hydroxamic acid and propanamide core structures are found in various agents with antimicrobial and antiparasitic properties. A notable example is the development of 3-hydroxy-propanamidines as a new class of potent antimalarial agents. nih.gov These compounds have demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, including multidrug-resistant strains. nih.gov The most active derivatives exhibited inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov

| Compound | P. falciparum Strain | Reported IC₅₀ (µM) | Reference |

| Compound 22 | 3D7 (CQ-sensitive) | 0.005 | nih.gov |

| Compound 22 | Dd2 (multidrug-resistant) | 0.012 | nih.gov |

| Compound 23 | 3D7 (CQ-sensitive) | 0.005 | nih.gov |

| Compound 23 | Dd2 (multidrug-resistant) | 0.009 | nih.gov |

Additionally, other related chemical classes have shown a broad spectrum of activity. Thiosemicarbazones, for instance, are known to possess not only antitumor but also antibacterial, antiviral, and antimalarial properties. nih.gov This suggests that the scaffold of this compound could be a promising starting point for developing novel agents against a range of infectious diseases.

Preclinical research has demonstrated that N-substituted amino acid derivatives, which are structurally related to this compound, possess anticonvulsant properties. nih.gov A study investigating a series of amides of amino acids structurally related to aminoacetamide found several compounds to be active as anticonvulsants in multiple mouse models. nih.gov

Specifically, certain derivatives were effective against tonic seizures in the maximal electroshock (MES), bicuculline, and picrotoxin-induced seizure tests at doses that did not produce neurotoxic effects. nih.gov The mechanism of action for these compounds may involve, at least in part, an interaction with neuronal voltage-dependent sodium channels, as suggested by their ability to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes. nih.gov These findings indicate that the chemical class to which this compound belongs is relevant for the development of new anticonvulsant therapies. nih.gov

Structure Activity Relationship Sar and Computational Drug Design

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR models are instrumental in predicting the biological activity of chemical compounds based on their physicochemical properties. nih.gov For hydroxamic acid derivatives like 3-cyclohexyl-N-hydroxypropanamide, QSAR studies are crucial for understanding the structural requirements for potent HDAC inhibition.

Predictive Modeling for Biological Activity

By correlating molecular descriptors with the biological activity of a series of compounds, predictive QSAR models can be developed. rsc.org For hydroxamate-based HDAC inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models can achieve high predictive accuracy, with conventional r² values up to 0.910 for CoMFA and 0.987 for CoMSIA having been reported for series of hydroxamate analogues. rsc.org Such models, often validated with external test sets, are invaluable for the virtual screening and design of novel inhibitors with enhanced potency. nih.gov For this compound, these models can predict its inhibitory activity against specific HDAC isoforms and guide the synthesis of more effective derivatives.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is essential for understanding the specific interactions between this compound and its potential biological targets, like HDACs.

Identification of Key Binding Sites and Residues

Docking studies on hydroxamic acid derivatives have successfully identified key binding sites and crucial amino acid residues within the active site of HDACs. nih.govacs.org The hydroxamic acid group typically chelates the zinc ion present in the active site of HDACs, a critical interaction for inhibitory activity. nih.gov The cyclohexyl group of this compound likely occupies a hydrophobic pocket, contributing to the binding affinity. Studies on similar compounds have highlighted the importance of interactions with specific residues, which can be extrapolated to understand the binding of this compound. sphinxsai.com

Elucidation of Binding Modes and Affinities

Molecular docking allows for the detailed elucidation of the binding modes and the estimation of binding affinities. nih.gov The binding orientation of hydroxamic acid inhibitors within the HDAC active site is a key determinant of their potency and selectivity. nih.gov The free energy of binding, calculated from docking simulations, provides a quantitative measure of the stability of the ligand-protein complex. For example, docking studies on triazole-linked hydroxamic acid derivatives have shown binding energies comparable to the known HDAC inhibitor SAHA. sphinxsai.com Similar analyses for this compound would be crucial in assessing its potential as an HDAC inhibitor.

Advanced Computational Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. nih.gov These simulations are particularly useful for refining the results of molecular docking and for understanding the flexibility of both the ligand and the protein.

MD simulations of HDAC-inhibitor complexes have revealed the importance of van der Waals and nonpolar interactions in driving the binding of hydroxamic acid inhibitors. scispace.com These simulations can also highlight the role of specific protein domains and their movements upon ligand binding. uea.ac.uk For this compound, MD simulations could be used to assess the stability of its binding mode within the HDAC active site and to identify any conformational changes in the protein that may be induced upon binding. Such studies provide a more realistic and detailed picture of the molecular recognition process.

Rational Design Principles for Lead Optimization

The rational design and optimization of lead compounds are pivotal in the development of effective therapeutic agents. For this compound, which is structurally analogous to known histone deacetylase (HDAC) inhibitors, lead optimization strategies are guided by a well-established pharmacophore model. This model consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. nih.govturkjps.org The compound this compound fits this model, with the N-hydroxypropanamide moiety serving as the ZBG and linker, and the cyclohexyl ring acting as the cap group.

The optimization process involves systematically modifying these three components to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Computational approaches, including molecular docking and 3D quantitative structure-activity relationship (3D-QSAR) studies, play a crucial role in this process by predicting how structural changes will affect the compound's interaction with its target enzyme. turkjps.orgnih.gov

A fundamental principle in the design of these inhibitors is the chelation of the zinc ion (Zn²⁺) in the active site of HDAC enzymes by the ZBG. mdpi.com The hydroxamate group (-CONHOH) in this compound is a highly effective ZBG. researchgate.net The linker, in this case, the propyl chain, connects the ZBG to the cap group and its length and rigidity are critical for optimal positioning within the enzyme's catalytic channel. nih.gov The cap group, a cyclohexyl moiety, interacts with hydrophobic residues at the rim of the active site, contributing to the inhibitor's affinity and selectivity. tmu.edu.tw

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights for the optimization of this compound. These studies systematically alter the structure of the inhibitor and measure the resulting changes in biological activity, typically the half-maximal inhibitory concentration (IC₅₀).

For instance, research on a series of hydroxamate-based HDAC inhibitors has demonstrated the importance of the linker's length. A 4-carbon linear aliphatic chain was found to be nearly optimal for HDAC inhibitory activity. nih.gov Compounds with a one-carbon linker (n=1) showed micromolar IC₅₀ values, whereas those with a two-carbon linker (n=2) exhibited nanomolar activity. nih.gov This suggests that slight modifications to the propyl linker of this compound could significantly impact its potency.

The nature of the cap group is also a key determinant of activity and selectivity. While this compound features a simple cycloalkane, studies on other inhibitors have explored a wide range of cap groups, from simple hydrophobic moieties to complex aromatic and heteroaromatic systems. turkjps.org For example, the introduction of a trifluoromethyl group on a benzamide (B126) cap was shown to significantly increase potency and selectivity for HDAC6. nih.gov

The following table summarizes SAR data from a study on cinnamyl hydroxamate derivatives, illustrating the impact of linker and cap group modifications on HDAC inhibitory activity. While not directly involving this compound, these findings highlight general principles applicable to its optimization.

| Compound ID | Linker Modification | Cap Group | HDAC6 IC₅₀ (nM) | Selectivity over HDAC1 |

| 11b | Cinnamyl | Urea-based aromatic | 8.1 | 402-fold |

| A6 | Fluorinated benzyl | Benzimidazole | 11 | >254-fold |

| B6 | Fluorinated benzyl | Benzimidazole | 5 | 166-fold |

Data sourced from multiple studies to illustrate general SAR principles. researchgate.netmdpi.com

Computational Drug Design in Lead Optimization

Computational tools are indispensable in the rational design of HDAC inhibitors. Molecular docking studies, for example, can predict the binding mode of this compound and its analogs within the active site of different HDAC isoforms. nih.gov These models can reveal key interactions, such as the coordination of the hydroxamate group with the zinc ion and hydrogen bonds with surrounding amino acid residues like histidine and tyrosine. nih.gov

Homology modeling is another valuable technique, used to build 3D models of HDAC isoforms for which crystal structures are not yet available. nih.gov These models allow for structure-based drug design, enabling the in-silico screening of virtual compound libraries and the design of novel inhibitors with improved properties. nih.gov For example, a docking study of a selective HDAC6 inhibitor revealed that its cap group interacted with a specific protein surface, which could explain its high selectivity. nih.gov Such computational insights can guide the modification of the cyclohexyl cap of this compound to enhance its selectivity for a particular HDAC isoform.

Furthermore, 3D-QSAR studies can establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. turkjps.org This can help in predicting the potency of newly designed analogs before their synthesis, thereby streamlining the drug discovery process.

Analytical and Translational Research Frameworks

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a critical initial step in drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. thermofisher.com This process utilizes automated platforms to test thousands of compounds in parallel, employing biochemical or cell-based assays. nih.gov Biochemical assays may include fluorescence polarization, FRET, and TR-FRET, while cell-based assays can measure cell viability, reporter gene activation, or second messenger responses. nih.gov

Despite the established role of HTS in identifying promising therapeutic candidates, a comprehensive search of scientific literature and databases did not yield any specific data indicating that 3-cyclohexyl-N-hydroxypropanamide has been subjected to, or identified through, a high-throughput screening campaign. Consequently, there is no publicly available information on its performance in such assays or the specific targets it may have been screened against.

Preclinical In Vivo Efficacy Studies in Animal Models

Following the identification of a promising compound, preclinical in vivo efficacy studies are conducted in animal models to evaluate its therapeutic potential in a living organism. These studies are essential for understanding how the compound behaves within a complex biological system and for gathering preliminary data on its effectiveness in treating a specific disease or condition.

A thorough review of existing research reveals no published preclinical in vivo efficacy studies for this compound in any animal models. As a result, there is no available data to support its efficacy in any therapeutic area.

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are fundamental tools for elucidating the mechanism of action of a compound by confirming its direct interaction with its intended molecular target, a process known as target engagement. conceptlifesciences.com These assays, which can include techniques like thermal shift assays, surface plasmon resonance, and enzyme inhibition assays, provide quantitative data on the binding affinity and kinetics of the compound-target interaction. nih.gov Pathway analysis further investigates the downstream cellular effects of this engagement. conceptlifesciences.com

While the hydroxamide group present in the structure of this compound is a common feature in histone deacetylase (HDAC) inhibitors, there are no specific biochemical assay data available to confirm its engagement with HDACs or any other potential biological targets. nih.govnih.gov Therefore, its precise molecular target and impact on cellular pathways remain uncharacterized in the public domain.

Pharmacological Characterization in Complex Biological Systems

The pharmacological characterization of a compound involves a detailed investigation of its effects on complex biological systems. This includes studying its mechanism of action, potency, and efficacy in cellular and tissue models that more closely mimic human physiology. This stage is crucial for building a comprehensive understanding of the compound's potential therapeutic utility and for identifying any potential off-target effects.

No specific pharmacological characterization studies for this compound in complex biological systems have been reported in the available literature. This indicates a significant gap in the understanding of how this compound interacts with and affects biological functions at a systemic level.

Intellectual Property and Patent Landscape Analysis

The patent landscape provides valuable insights into the novelty and commercial potential of a chemical compound. A thorough analysis of patent databases is essential to determine if a compound, or its use in a specific application, is protected by intellectual property rights.

Future Research Directions and Uncharted Research Avenues

Exploration of Novel Therapeutic Indications

While initial studies have highlighted the potential of 3-cyclohexyl-N-hydroxypropanamide derivatives, a significant area of future research lies in exploring their efficacy across a wider range of diseases. The structural motif of this compound lends itself to interaction with various biological targets, suggesting that its therapeutic applications may extend beyond its currently investigated roles.

Key areas for future investigation include its potential as an antiviral agent. For instance, the development of inhibitors for viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, represents a promising avenue. nih.gov The core structure of this compound could serve as a scaffold for designing potent and selective inhibitors of such viral enzymes, which are critical for viral replication. Further research into its activity against other viruses and exploration of its potential in neurodegenerative diseases and inflammatory disorders is also warranted.

Development of Selective and Potent Analogues

A primary focus of ongoing and future research is the rational design and synthesis of analogues of this compound with enhanced selectivity and potency. nih.gov Structure-activity relationship (SAR) studies are instrumental in this regard, providing insights into how modifications to the cyclohexyl ring, the propanamide linker, and the hydroxamate group influence biological activity.

The goal is to develop second-generation compounds that exhibit improved target engagement, reduced off-target effects, and more favorable pharmacokinetic profiles. This involves a meticulous process of chemical modification and biological evaluation to identify analogues that not only bind to their intended target with high affinity but also demonstrate efficacy in cellular and in vivo models. The co-crystal structure of a prototype inhibitor with its target can provide a detailed understanding of the binding mode, guiding the design of more effective compounds. nih.gov

Combinatorial Approaches in Medicinal Chemistry

To accelerate the discovery of novel analogues with desired properties, combinatorial chemistry approaches are being increasingly employed. By creating large libraries of related compounds through systematic and repetitive chemical reactions, researchers can efficiently screen for molecules with enhanced biological activity. This high-throughput approach allows for the rapid exploration of a vast chemical space around the this compound scaffold.

The integration of combinatorial synthesis with high-throughput screening assays enables the identification of "hit" compounds that can then be further optimized through more focused medicinal chemistry efforts. This strategy significantly streamlines the drug discovery process, reducing the time and resources required to identify promising lead candidates.

Application of Advanced Omics Technologies for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the application of advanced "omics" technologies is a critical future direction. nih.gov Techniques such as genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways and molecular networks affected by these compounds.

For example, proteomic profiling can identify the direct and indirect protein targets of the compound, while metabolomic analysis can reveal changes in cellular metabolism upon treatment. These insights are invaluable for elucidating the precise mechanisms by which these compounds exert their therapeutic effects and for identifying potential biomarkers to monitor their activity in preclinical and clinical settings.

Sustainable Synthesis and Green Chemistry Considerations

In line with the growing emphasis on environmentally responsible chemical manufacturing, future research will also focus on developing sustainable and green synthetic routes to this compound and its derivatives. This involves the use of renewable starting materials, the reduction of hazardous waste, and the development of more energy-efficient chemical processes.

One area of exploration is the use of bio-based building blocks, such as 3-hydroxypropanoic acid, which can be produced through fermentation processes. rsc.org Developing catalytic chemical methods that are eco-sustainable will be key to producing this and related compounds on a larger scale with minimal environmental impact. rsc.org The principles of green chemistry will guide the design of synthetic pathways that are not only efficient and cost-effective but also environmentally benign.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-cyclohexyl-N-hydroxypropanamide in laboratory settings?

- Answer: Researchers must wear PPE (nitrile gloves, lab coats, safety goggles) and use fume hoods to avoid inhalation or skin contact. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services to prevent environmental contamination . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis risks.

Q. Which analytical techniques are essential for initial structural characterization of this compound?

- Answer: Use 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, amide carbonyl at ~170 ppm). FT-IR can validate the N-hydroxyl group (broad peak ~3200–3400 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion confirmation .

Q. How should researchers design a baseline solubility profile for this compound?

- Answer: Conduct equilibrium solubility studies in pH-buffered solutions (1.2–7.4) using shake-flask methods. Analyze concentrations via HPLC-UV with a C18 column (λ = 254 nm). Include controls for temperature (25°C and 37°C) and ionic strength (0.1–1.0 M NaCl) to mimic physiological conditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Answer: Apply a 2^k factorial design to test variables:

- Factors: Reaction temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).

- Responses: Yield (%), purity (HPLC area%).

Use ANOVA to identify significant interactions (e.g., catalyst-temperature synergy) and derive optimal conditions. Confirm reproducibility with central composite design .

Q. What mechanistic insights can DFT calculations provide for the hydrolysis stability of this compound?

- Answer: Density Functional Theory (DFT) models (B3LYP/6-31G*) can predict hydrolysis pathways by calculating activation energies for amide bond cleavage. Compare nucleophilic attack by water (pH-dependent) at carbonyl carbon vs. N-hydroxyl protonation. Validate with LC-MS degradation studies under acidic/basic conditions .

Q. How do conflicting solubility data from different studies arise, and how can they be resolved?

- Answer: Discrepancies often stem from polymorphic forms or residual solvents. Use DSC/TGA to identify polymorphs (melting point variations >5°C indicate different forms). PXRD can distinguish crystalline vs. amorphous states. For solvent residues, quantify via GC-MS and repeat solubility tests with rigorously dried samples .

Q. What strategies are effective for assessing the compound’s stability in biological matrices?

- Answer: Incubate this compound in plasma (human/rat) at 37°C. Quench samples at intervals (0–24 hrs) with acetonitrile, centrifuge, and analyze via LC-MS/MS . Monitor degradation products (e.g., cyclohexanol derivatives) and calculate half-life. Include negative controls (buffer-only) to isolate matrix effects .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters | Evidence |

|---|---|---|---|

| Structural Confirmation | NMR, FT-IR, HRMS | δ 1.2–1.8 ppm (cyclohexyl), C=O stretch | |

| Purity Analysis | HPLC-UV, GC-MS | Column: C18, λ = 254 nm; LOD <0.1% impurities | |

| Stability Studies | LC-MS/MS, DSC/TGA | Half-life in plasma, polymorph identification | |

| Synthetic Optimization | Factorial Design, ANOVA | Catalyst-temperature interaction significance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.